molecular formula C25H20N8O11S2 B13760525 Benzoic acid, 3-((2,4-diamino-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)azo)-2-hydroxy-5-sulfo- CAS No. 70660-45-6

Benzoic acid, 3-((2,4-diamino-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)azo)-2-hydroxy-5-sulfo-

Cat. No.: B13760525
CAS No.: 70660-45-6
M. Wt: 672.6 g/mol
InChI Key: BGGDFJOSVFIDAM-UHFFFAOYSA-N
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Description

This compound is a highly substituted benzoic acid derivative featuring multiple azo (-N=N-) linkages, sulfonic acid (-SO₃H) groups, and aromatic amino (-NH₂) and nitro (-NO₂) substituents. Its structure comprises:

  • A central benzoic acid backbone with a hydroxy (-OH) group at position 2 and a sulfonic acid group at position 3.
  • At position 3, a complex substituent formed by two sequential azo bonds connecting aromatic rings. The first azo group links to a 2,4-diaminophenyl moiety, while the second connects to a phenyl ring bearing a 4-nitro-2-sulfophenylamino group.

Synthesis: The compound is likely synthesized via multi-step diazotization and coupling reactions. Starting from aromatic amines (e.g., 2,4-diamino-5-nitrophenyl derivatives), diazonium salts are generated and coupled with phenolic or amino-substituted aromatic intermediates. Sulfonation and nitration steps may be incorporated to introduce -SO₃H and -NO₂ groups .

Properties

CAS No.

70660-45-6

Molecular Formula

C25H20N8O11S2

Molecular Weight

672.6 g/mol

IUPAC Name

3-[[2,4-diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]phenyl]diazenyl]-2-hydroxy-5-sulfobenzoic acid

InChI

InChI=1S/C25H20N8O11S2/c26-17-10-18(27)21(31-32-22-9-15(45(39,40)41)8-16(24(22)34)25(35)36)11-20(17)30-29-13-3-1-12(2-4-13)28-19-6-5-14(33(37)38)7-23(19)46(42,43)44/h1-11,28,34H,26-27H2,(H,35,36)(H,39,40,41)(H,42,43,44)

InChI Key

BGGDFJOSVFIDAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=CC(=C(C=C3N)N)N=NC4=CC(=CC(=C4O)C(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid typically involves diazotization and azo coupling reactions. The process begins with the diazotization of 2,4-diamino-5-nitroaniline, followed by coupling with 4-(4-nitro-2-sulfoanilino)phenyl. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful formation of the azo bonds .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the reproducibility and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic amines and sulfonated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can be visualized using staining techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous azo-functionalized benzoic acid derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Substituents Molecular Formula Key Properties Applications Evidence Source
Target Compound (PubChem: N/A) 2-hydroxy, 5-sulfo, 3-(bis-azo-diamino-nitro-sulfophenyl) C₂₆H₂₁N₉O₁₀S₂ Water-soluble, high molar absorptivity in visible spectrum Textile dye, potential pH sensor
2-[[3-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-nitrobenzenesulphonic acid (84100-00-5) 2-hydroxy, 5-nitro, 3-(azo-amino-nitro-phenyl) C₁₈H₁₂N₆O₈S λₘₐₓ ~500 nm (visible range), acidic solubility Acid dye for wool/silk
Sodium 5-[(4-amino-5-methoxy-2-tolyl)azo]salicylate (85720-87-2) 2-hydroxy, 5-azo-methoxy-methylphenyl C₁₅H₁₃N₃O₅S·Na pH-sensitive, stable in alkaline conditions pH indicator, food dye
2-Hydroxy-4-methyl-3-(benzothiazolyl-azo)benzoic acid (Synthetic) 2-hydroxy, 4-methyl, 3-(benzothiazole-azo) C₁₅H₁₂N₃O₃S pKa₁ (COOH) = 2.5, pKa₂ (OH) = 9.8 Metal ion chelation, disperse dye

Key Findings:

Structural Complexity: The target compound’s bis-azo structure (two azo groups) distinguishes it from mono-azo analogs (e.g., ). This increases conjugation, shifting λₘₐₓ to longer wavelengths (~550–600 nm) .

Solubility : Sulfonic acid groups in the target compound and enhance water solubility, critical for dyeing hydrophilic fibers. In contrast, benzothiazole-containing derivatives () exhibit lower solubility, favoring disperse dye applications .

Acidity Constants: For 2-hydroxy-azo-benzoic acids (e.g., ), the carboxylic proton (pKa ~2.5) ionizes first, followed by the phenolic -OH (pKa ~9.8). The target compound’s additional sulfonic acid groups (pKa ~1–2) further increase acidity, enabling dye fixation under acidic conditions .

Thermal Stability : Nitro groups (target compound, ) improve thermal and photostability compared to methoxy or methyl substituents () .

Table 2: Spectral and Application Data

Compound λₘₐₓ (nm) Solubility (g/100 mL H₂O) Lightfastness (1–5) Primary Use
Target Compound ~580 12.5 (pH 2) 4 Textile dye
~500 8.3 (pH 2) 3 Silk/wool dye
~460 10.0 (pH 7) 2 pH indicator
~520 1.2 (pH 2) 4 Metal chelation

Research Implications and Gaps

  • Synthetic Challenges : Multi-step synthesis of the target compound requires precise control to avoid side reactions (e.g., over-nitration or premature coupling) .
  • Further research could explore the target compound’s bioactivity .
  • Comparative studies on biodegradability are needed .

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